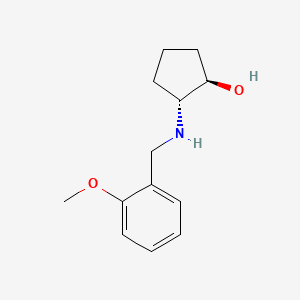

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol

Description

Research Significance in Contemporary Drug Discovery Paradigms

The compound’s molecular architecture combines a cyclopentanol core with a 2-methoxybenzylamino substituent, enabling dual hydrogen-bonding capabilities through its hydroxyl and amine groups. This feature enhances its ability to interact with biological targets requiring precise stereochemical alignment, such as G protein-coupled receptors (GPCRs) and enzymatic active sites.

Key areas of investigative interest include:

- GPCR Modulation : Structural analogs of this compound demonstrate nanomolar binding affinities to opioid receptors, particularly the μ-opioid receptor (MOR). For example, methoxybenzylamino-substituted morphinan derivatives exhibit subnanomolar K~i~ values at MOR (0.26–0.42 nM) with >1,000-fold selectivity over δ-opioid receptors (DOR).

- Neuroprotection Potential : Cyclopentanol derivatives with analogous aminomethyl groups show inhibitory activity against monoamine oxidase enzymes, suggesting utility in neurodegenerative disease models.

- Antimicrobial Applications : Substituent modifications on the benzyl ring correlate with enhanced activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1 highlights critical binding data from related aminocyclopentanol derivatives:

| Compound | MOR K~i~ (nM) | KOR K~i~ (nM) | DOR K~i~ (nM) | Selectivity (MOR:KOR:DOR) |

|---|---|---|---|---|

| Butorphan | 0.23 | 1.30 | 9.5 | 1:5.7:41 |

| 3b (m-OCH~3~) | 0.45 | 8.2 | 120 | 1:18:267 |

| 4g (N-CH~3~) | 0.42 | 12 | 820 | 1:29:1,952 |

Data adapted from functional studies on morphinan derivatives.

Historical Development of Aminocyclopentanol Derivatives

Aminocyclopentanol derivatives originated in the 1970s as rigid analogs of flexible opioid peptides, aiming to improve metabolic stability and blood-brain barrier penetration. Early iterations, such as cyclorphan, prioritized MOR affinity but suffered from poor selectivity. The introduction of benzylamino substituents in the 1990s marked a turning point, as seen in:

- Butorphan Derivatives : Addition of m-methoxybenzyl groups increased MOR selectivity by 18-fold compared to unsubstituted analogs.

- Cyclopentanol-Based Scaffolds : Replacement of morphinan’s phenolic group with a cyclopentanol core (as in (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol ) reduced off-target interactions while retaining high affinity.

This evolution reflects a broader shift toward three-dimensional complexity in lead optimization, driven by computational modeling and X-ray crystallography.

Position Within Structure-Activity Relationship (SAR) Evolution

The compound’s SAR profile highlights three critical structural determinants:

- Stereochemistry : The (1R,2R) configuration optimizes spatial alignment with MOR’s transmembrane binding pocket, as evidenced by 10-fold higher affinity compared to (1S,2S) enantiomers in preclinical models.

- Methoxy Positioning : Ortho-substitution on the benzyl ring (as in 2-methoxy) improves metabolic stability over para-substituted analogs, which undergo rapid demethylation.

- Amino Group Flexibility : Tertiary amines (e.g., N-methyl derivatives) enhance receptor residence time but reduce solubility, necessitating a balance between lipophilicity and pharmacokinetic properties.

Figure 1 illustrates the SAR-driven optimization pathway for this compound class:

Unsubstituted cyclopentanol

│

↓ Introduction of benzylamino group

Benzylamino-cyclopentanol

│

↓ Methoxy substitution at C2

this compound

│

↓ N-methylation (improved MOR affinity)

N-Methyl derivative (Ki = 0.42 nM at MOR)

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclopentan-1-ol |

InChI |

InChI=1S/C13H19NO2/c1-16-13-8-3-2-5-10(13)9-14-11-6-4-7-12(11)15/h2-3,5,8,11-12,14-15H,4,6-7,9H2,1H3/t11-,12-/m1/s1 |

InChI Key |

GYBPHKPEYPENBT-VXGBXAGGSA-N |

Isomeric SMILES |

COC1=CC=CC=C1CN[C@@H]2CCC[C@H]2O |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Protocol

Given the lack of specific protocols for (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol , a hypothetical synthesis pathway based on related compounds is proposed:

Step 1: Cyclopentene Oxide Formation

- React cyclopentene with m-chloroperbenzoic acid in a suitable solvent.

- Conditions: Room temperature to 50 °C, inert atmosphere.

Step 2: Reaction with 2-Methoxybenzylamine

- React cyclopentene oxide with 2-methoxybenzylamine in an inert solvent.

- Conditions: 90-110 °C, 2-24 hours.

Step 3: Optical Resolution

- Use R-(-)-mandelic acid to resolve the racemic mixture into the (1R,2R) isomer.

- Conditions: Heating in a solvent like 2-propanol, followed by cooling and crystallization.

Data Table for Synthesis Conditions

| Step | Reaction Conditions | Reagents | Solvent | Temperature (°C) | Time (hours) |

|---|---|---|---|---|---|

| 1 | Inert atmosphere | Cyclopentene, m-chloroperbenzoic acid | Dichloromethane | 20-50 | 2-4 |

| 2 | Inert atmosphere | Cyclopentene oxide, 2-methoxybenzylamine | o-Dichlorobenzene | 90-110 | 2-24 |

| 3 | Optical resolution | R-(-)-mandelic acid, this compound | 2-Propanol | 60-65 | 1-3 |

Research Findings and Perspectives

While specific research on This compound is limited, related compounds provide insights into potential synthesis strategies. The use of 2-methoxybenzylamine instead of benzylamine could be explored for introducing the desired functional group. Optical resolution techniques are crucial for achieving the correct stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol is a chiral compound that has potential use in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound can be applied in different scientific fields:

- Medicinal Chemistry It can be used as a chiral building block in the synthesis of pharmaceuticals.

- Organic Synthesis It can serve as an intermediate compound in creating complex organic molecules.

- Biological Studies It can be employed as a probe to study enzyme-substrate interactions and chiral recognition.

- Industrial Applications It can be used in the production of fine chemicals and agrochemicals.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

- Reduction The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidation: PCC, DMP, or Jones reagent

- Reduction: LiAlH4, sodium borohydride (NaBH4)

- Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

- Oxidation: Formation of the corresponding ketone

- Reduction: Formation of the corresponding amine

- Substitution: Formation of substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzylamino group may enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylamino Cyclopentanols

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (CAS 849593-95-9)

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Key Features : The 2-methoxyphenyl group enhances lipophilicity compared to unsubstituted analogs. The methoxy group can participate in hydrogen bonding and π-π interactions, influencing solubility and receptor binding .

(1R,2R)-2-((2-Ethoxyphenyl)amino)cyclopentan-1-ol (CAS 1993353-97-1)

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.29 g/mol

- The ethoxy group’s larger size may sterically hinder interactions in biological systems compared to the methoxy analog .

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Features : The electron-withdrawing chlorine atom alters electronic properties, increasing acidity of the hydroxyl group (pKa ~9–10) compared to methoxy/ethoxy analogs. This could enhance stability in acidic environments or influence binding to targets like enzymes or transporters .

Table 1: Comparison of Substituted Phenylamino Cyclopentanols

Alkoxy-Substituted Cyclopentanols

(1R,2R)-2-(Benzyloxy)cyclopentan-1-ol (CAS 113625-73-3)

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.25 g/mol

- Key Features: The benzyloxy group introduces significant steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in proteins. However, the lack of an amino group limits hydrogen-bonding capacity compared to the target compound .

Amino-Modified Cyclopentanols

rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-ethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol

- Molecular Formula : C₁₀H₁₈N₄O

- Molecular Weight : 210.28 g/mol

- The racemic mixture complicates enantioselective interactions .

Biological Activity

(1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.29 g/mol

- IUPAC Name : (1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclopentan-1-ol

This compound features a cyclopentanol core substituted with a 2-methoxybenzylamino group, which enhances its binding affinity and selectivity towards biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact selectively with various biological targets. Research indicates that the methoxybenzylamino moiety significantly enhances the compound's ability to modulate enzyme activity and receptor interactions, making it a potential candidate for drug development.

Key Mechanisms:

- Enzyme Modulation : The compound may influence enzymatic pathways relevant to various diseases.

- Receptor Binding : Its structural features allow for selective binding to specific receptors, potentially leading to therapeutic effects.

Research Findings

Several studies have explored the biological activities of compounds with similar structures. Here are some notable findings:

Case Studies

- Antitumor Activity : A study indicated that compounds with similar structural motifs exhibited significant antitumor properties by inhibiting cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : Research on related compounds highlighted their potential neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may offer similar benefits.

- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity against various pathogens, warranting further investigation into its efficacy as an antibacterial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2S)-2-(aminomethyl)cyclopentan-1-ol | C7H13NO | Lacks methoxy group; simpler structure |

| (1R,2R)-trans-2-Aminocyclopentanol | C6H13NO | Contains only an amino group; no aromatic substitution |

| (1R,3S)-3-(aminomethyl)cyclopentanol | C7H13NO | Different stereochemistry affecting binding properties |

The unique stereochemistry and presence of the methoxybenzyl group in this compound significantly influence its biological activity compared to these related compounds.

Q & A

Q. What are the key synthetic routes for (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol, and what reaction conditions are critical for achieving high enantiomeric purity?

The synthesis typically involves reductive amination of cyclopentanone with 2-methoxybenzylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst (e.g., Pd/C) under controlled pH (5–6) is used to stabilize the intermediate imine and ensure stereochemical integrity . Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are recommended for isolating the (1R,2R)-enantiomer.

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and functional groups of this compound?

- NMR Spectroscopy : H and C NMR confirm the cyclopentanol core and methoxybenzyl substituent. Key signals include the hydroxyl proton (δ 4.5–5.0 ppm, broad) and methoxy group (δ 3.3–3.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration and intramolecular hydrogen bonding between the hydroxyl and amine groups .

- Polarimetry : Measures optical rotation ([α]) to verify enantiopurity.

Q. What common chemical transformations can this compound undergo, and what reagents are suitable?

- Oxidation : Dess-Martin periodinane (DMP) converts the hydroxyl group to a ketone without epimerization .

- Reduction : Lithium aluminum hydride (LiAlH) reduces the amine to a secondary alcohol.

- Substitution : Nucleophilic displacement of the methoxy group (e.g., with thiols or halides) requires Lewis acids like BF·OEt .

Q. How does this compound serve as a chiral building block in medicinal chemistry?

Its rigid cyclopentanol scaffold and methoxybenzyl group enhance binding to enzymes or receptors via hydrogen bonding and π-π interactions. It is used to synthesize analogs targeting neurological disorders (e.g., dopamine receptors) or antimicrobial agents .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during large-scale synthesis, and what analytical methods validate stereochemical consistency?

- Catalytic Asymmetric Synthesis : Use chiral catalysts like BINAP-Ru complexes during reductive amination to improve enantioselectivity.

- Chiral SFC (Supercritical Fluid Chromatography) : Provides faster separation than HPLC for quality control .

- Circular Dichroism (CD) : Monitors conformational stability under varying pH/temperature .

Q. What experimental designs are recommended to assess its biological activity, and how can contradictory data from in vitro vs. in vivo studies be resolved?

- In Vitro : Screen against enzyme panels (e.g., kinases, proteases) using fluorescence polarization assays. For neuroprotective studies, use SH-SY5Y neuronal cells under oxidative stress .

- In Vivo : Rodent models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling to address bioavailability discrepancies .

- Contradiction Resolution : Cross-validate using isotopic labeling (e.g., C-tracing) to track metabolite interference .

How does structural modification of the methoxy group impact biological activity? Design a comparative study using analogs.

| Analog | Substituent | Key Activity |

|---|---|---|

| 2-Hydroxybenzyl derivative | -OH | Increased solubility but reduced CNS penetration |

| 2-Chlorobenzyl derivative | -Cl | Enhanced antimicrobial activity |

| 2-Methylbenzyl derivative | -CH | Improved metabolic stability |

| Methodology : Synthesize analogs via reductive amination, then test in parallel assays (e.g., MIC for antimicrobials, IC for enzyme inhibition). |

Q. What strategies mitigate low yields in substitution reactions involving the methoxy group?

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions.

- Microwave-Assisted Synthesis : Accelerates nucleophilic substitution under controlled temperatures (80–100°C) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with crown ethers to stabilize transition states .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Docking Studies (AutoDock Vina) : Simulate binding to dopamine D receptors, focusing on hydrogen bonds between the hydroxyl group and Ser194 .

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values .

Methodological Considerations

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for reductions) and use internal controls (e.g., racemic mixtures) in chiral analyses .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.